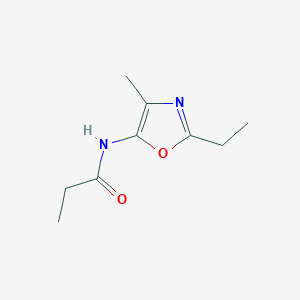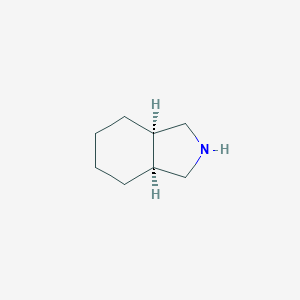![molecular formula C11H7Cl2NO2 B142332 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-83-2](/img/structure/B142332.png)
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as DCTD, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. DCTD is a cyclic diketone that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not fully understood, but it is believed to be related to its ability to form covalent bonds with nucleophiles such as cysteine residues in proteins. This can lead to the inhibition of enzymes involved in various biological processes, including cancer cell growth and proliferation.
Biochemical and Physiological Effects:
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been found to have various biochemical and physiological effects, including the inhibition of enzymes involved in cancer cell growth and proliferation, the modulation of protein-ligand interactions, and the synthesis of novel materials with unique properties. However, further research is needed to fully understand the extent of these effects and their potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione in lab experiments include its high purity and yield, its potential applications in various fields of scientific research, and its ability to form covalent bonds with nucleophiles. However, the limitations of using 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, including the development of more efficient synthesis methods, the identification of new potential applications in various fields of scientific research, and the optimization of its biochemical and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione and its potential applications in cancer treatment and other diseases.
Méthodes De Synthèse
The synthesis of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been achieved using various methods, including the reaction of maleic anhydride with 2,3-dichloro-1,4-naphthoquinone and subsequent cyclization, and the reaction of 2,3-dichloro-1,4-naphthoquinone with ethylene diamine followed by cyclization. These methods have been optimized to produce high yields of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione with high purity.
Applications De Recherche Scientifique
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been studied as a potential inhibitor of enzymes involved in cancer cell growth and proliferation. In biochemistry, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been used as a probe to study protein-ligand interactions. In materials science, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
128099-83-2 |
|---|---|
Nom du produit |
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
Formule moléculaire |
C11H7Cl2NO2 |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
10,10-dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c12-11(13)9(15)7-3-1-2-6-4-5-14(8(6)7)10(11)16/h1-3H,4-5H2 |
Clé InChI |
ZBBLKRHUAMJHQN-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)(Cl)Cl |
SMILES canonique |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)(Cl)Cl |
Synonymes |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5,5-dichloro-1,2-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
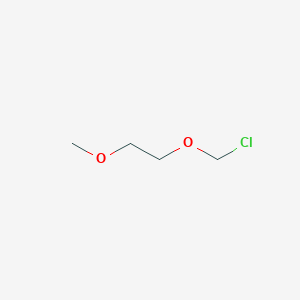
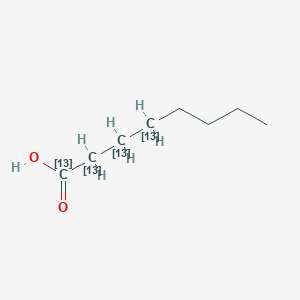

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)

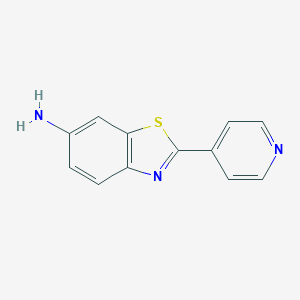

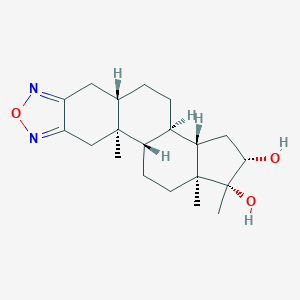
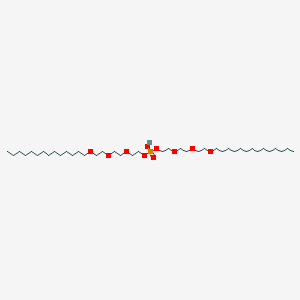
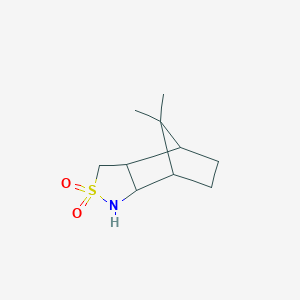
![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
